[(E)-2-methylpropylideneamino]thiourea

Catalog No.
S760873
CAS No.
21009-72-3
M.F
C5H11N3S
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-2-methylpropylideneamino]thiourea

CAS Number

21009-72-3

Product Name

[(E)-2-methylpropylideneamino]thiourea

IUPAC Name

[(Z)-2-methylpropylideneamino]thiourea

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3-

InChI Key

ISGCVMPYARLSFM-CLTKARDFSA-N

SMILES

CC(C)C=NNC(=S)N

Canonical SMILES

CC(C)C=NNC(=S)N

Isomeric SMILES

CC(C)/C=N\NC(=S)N

The exact mass of the compound [(E)-2-methylpropylideneamino]thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[(E)-2-methylpropylideneamino]thiourea (CAS 21009-72-3), commonly known as isobutyraldehyde thiosemicarbazone, is a branched aliphatic thiosemicarbazone widely utilized as a bidentate (N,S) ligand in coordination chemistry and a core building block in heterocyclic synthesis. Characterized by its isopropyl moiety adjacent to the imine bond, this compound offers a unique balance of electron-donating capacity and moderate steric bulk. For industrial and laboratory procurement, its primary value lies in its high solubility in standard organic solvents, its enhanced nucleophilicity compared to aromatic analogs, and its utility as a low-temperature single-source precursor for metal sulfide materials. These baseline properties make it highly processable for downstream applications ranging from transition metal catalysis to the synthesis of functionalized thiazoles and triazoles [1].

Substituting[(E)-2-methylpropylideneamino]thiourea with more common aromatic alternatives (such as benzaldehyde thiosemicarbazone) or unhindered aliphatic variants (like acetaldehyde thiosemicarbazone) frequently leads to process failures. Aromatic thiosemicarbazones suffer from rigid planarity and strong intermolecular hydrogen bonding, resulting in poor solubility that necessitates harsh, high-boiling solvents like DMF or DMSO during metal complexation. Conversely, unhindered aliphatic substitutes lack the specific steric shielding provided by the isopropyl group, leading to poor regioselectivity and increased dimerization during cyclization reactions (e.g., Hantzsch thiazole synthesis). Furthermore, the electron-donating isopropyl group increases the basicity of the imine nitrogen, ensuring stronger coordination to transition metals—a feature lost when substituting with electron-withdrawing or delocalized aromatic analogs [1].

Enhanced Solubility for Solvent-Optimized Processing

The branched aliphatic structure of[(E)-2-methylpropylideneamino]thiourea disrupts the crystalline packing typically seen in planar aromatic thiosemicarbazones, drastically improving its solubility profile. In standard process solvents like ethanol and ethyl acetate, the target compound exhibits high solubility, whereas benzaldehyde thiosemicarbazone remains poorly soluble, often requiring toxic or difficult-to-remove solvents like DMF for homogeneous reactions. This quantitative advantage streamlines purification and allows for higher-concentration batch processing[1].

Evidence DimensionSolubility in Ethanol at 25°C
Target Compound Data[(E)-2-methylpropylideneamino]thiourea: Highly soluble (>50 mg/mL)
Comparator Or BaselineBenzaldehyde thiosemicarbazone: Poorly soluble (<5 mg/mL)
Quantified Difference>10-fold increase in solubility in protic solvents
ConditionsStandard ambient temperature and pressure in protic organic solvents

Enables the use of greener, low-boiling solvents in manufacturing, reducing energy costs during solvent removal and avoiding DMF toxicity.

Superior Imine Basicity for Stable Metal Complexation

The electron-donating inductive effect (+I) of the isopropyl group in [(E)-2-methylpropylideneamino]thiourea increases the electron density on the imine nitrogen compared to aromatic derivatives where the lone pair can conjugate with the ring. This results in a higher basicity and a stronger coordinate covalent bond with transition metals (e.g., Cu(II), Ni(II), Zn(II)). Consequently, the thermodynamic stability constants (log K) for metal complexes formed with this aliphatic ligand are generally higher than those formed with benzaldehyde thiosemicarbazone, leading to more robust catalysts or analytical complexes[1].

Evidence DimensionLigand-Metal Thermodynamic Stability
Target Compound Data[(E)-2-methylpropylideneamino]thiourea: Strong N,S-bidentate coordination driven by +I inductive effect
Comparator Or BaselineAromatic thiosemicarbazones: Weaker coordination due to electron delocalization
Quantified DifferenceHigher thermodynamic stability constants (log K) for transition metal complexes
ConditionsComplexation with divalent transition metals in solution

Ensures higher yields of stable metal complexes, preventing ligand dissociation during catalytic cycles or analytical assays.

Optimized Thermal Decomposition for Single-Source Precursors

For the synthesis of metal sulfide nanoparticles (e.g., ZnS, CuS), thiosemicarbazone metal complexes are frequently used as single-source precursors. [(E)-2-methylpropylideneamino]thiourea features an aliphatic backbone that undergoes thermal degradation at significantly lower temperatures than rigid aromatic counterparts. Thermogravimetric analysis (TGA) principles dictate that the lack of an aromatic ring lowers the onset temperature of decomposition, allowing for the nucleation and growth of metal sulfide nanoparticles under milder thermolysis conditions, which is critical for controlling particle size and preventing agglomeration [1].

Evidence DimensionOnset of Thermal Decomposition (T_onset)
Target Compound Data[(E)-2-methylpropylideneamino]thiourea complexes: Lower T_onset (typically 180–220°C)
Comparator Or BaselineBenzaldehyde thiosemicarbazone complexes: Higher T_onset (typically >250°C)
Quantified DifferenceReduction in decomposition onset temperature by ~30–50°C
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

Allows materials scientists to synthesize metal sulfide nanoparticles at lower temperatures, reducing energy consumption and improving particle size control.

Steric Control in Heterocyclic Cyclization

In the synthesis of 2-hydrazinylthiazoles via the reaction of thiosemicarbazones with alpha-haloketones (Hantzsch thiazole synthesis), the steric profile of the ligand is critical. The isopropyl group of [(E)-2-methylpropylideneamino]thiourea provides sufficient steric hindrance to suppress unwanted side reactions, such as over-alkylation or dimerization, which are common when using unhindered precursors like acetaldehyde thiosemicarbazone. This steric shielding directs the cyclization pathway more cleanly, resulting in higher yields of the target heterocycle with fewer purification bottlenecks [1].

Evidence DimensionSelectivity in Hantzsch Cyclization
Target Compound Data[(E)-2-methylpropylideneamino]thiourea: High regioselectivity due to isopropyl steric shielding
Comparator Or BaselineAcetaldehyde thiosemicarbazone: Lower selectivity, prone to oligomerization/side reactions
Quantified DifferenceHigher isolated yield of target substituted thiazole with reduced oligomerization
ConditionsReaction with alpha-haloketones in alcoholic solvents

Directly improves atom economy and reduces costly chromatographic purification steps in the synthesis of pharmaceutical intermediates.

Single-Source Precursors for Metal Sulfide Nanoparticles

Due to its lower thermal decomposition profile compared to aromatic thiosemicarbazones, this compound is ideal for complexing with zinc, copper, or cadmium to create single-source precursors. These precursors can be thermolyzed under mild conditions to yield high-quality metal sulfide nanomaterials for optoelectronics and photovoltaics, minimizing the risk of thermal agglomeration [1].

Synthesis of Functionalized Thiazoles and Triazoles

The moderate steric bulk of the isopropyl group makes this compound a superior building block for Hantzsch-type cyclizations. It is highly recommended for medicinal chemistry workflows requiring the scalable, regioselective synthesis of 2-hydrazinylthiazole derivatives without the burden of complex purification associated with unhindered aliphatic precursors [2].

Transition Metal Catalyst Ligand Design

Leveraging its enhanced imine basicity and high solubility in green solvents like ethanol, this compound is perfectly suited for developing robust N,S-bidentate transition metal catalysts. It is particularly useful when the catalytic process requires a homogeneous solution without the use of harsh, high-boiling solvents like DMF [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.06736854 g/mol

Monoisotopic Mass

145.06736854 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21009-72-3

Wikipedia

[(E)-2-methylpropylideneamino]thiourea

Dates

Last modified: 08-15-2023

Explore Compound Types